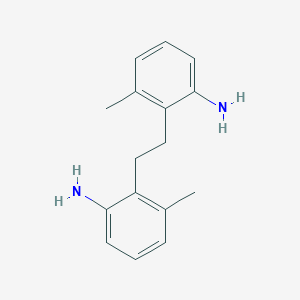
2,2'-(Ethane-1,2-diyl)bis(3-methylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two aniline groups connected by an ethane-1,2-diyl bridge, with each aniline group substituted at the 3-position by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) typically involves the reaction of 3-methylaniline with ethylene dichloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amine groups of 3-methylaniline displace the chlorine atoms of ethylene dichloride, forming the desired product.
Reaction Conditions:
Reagents: 3-methylaniline, ethylene dichloride
Solvent: Anhydrous methanol
Catalyst: Sodium hydroxide
Temperature: 60°C
Reaction Time: 16 hours
The reaction mixture is then filtered, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can yield the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride)
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the aniline groups allows for hydrogen bonding and π-π interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol)
- 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
- 1,2-Bis(diphenylphosphino)ethane
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) is unique due to the presence of methyl groups at the 3-position of the aniline rings. This substitution pattern influences its chemical reactivity and physical properties, making it distinct from other similar compounds. The ethane-1,2-diyl bridge also imparts flexibility to the molecule, affecting its interactions with other molecules and its overall stability.
Properties
CAS No. |
62639-55-8 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-[2-(2-amino-6-methylphenyl)ethyl]-3-methylaniline |
InChI |
InChI=1S/C16H20N2/c1-11-5-3-7-15(17)13(11)9-10-14-12(2)6-4-8-16(14)18/h3-8H,9-10,17-18H2,1-2H3 |
InChI Key |
WMIPSEWKKSCCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)CCC2=C(C=CC=C2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


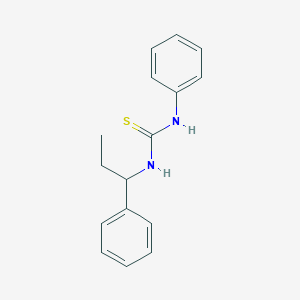
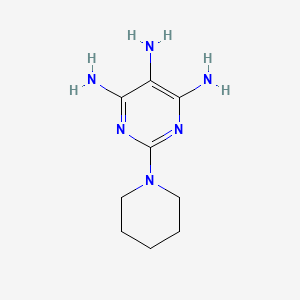

![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
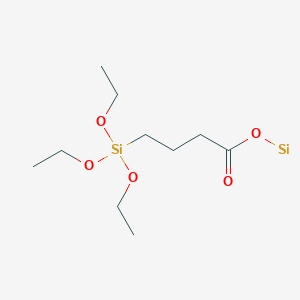
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
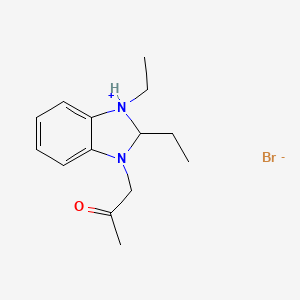
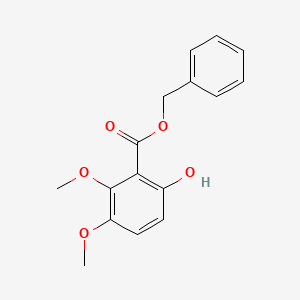
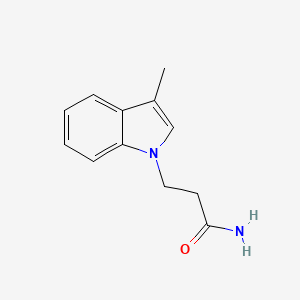
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
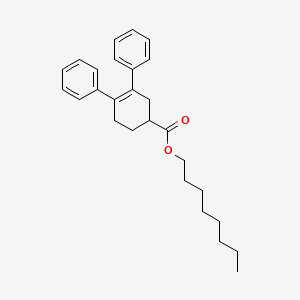

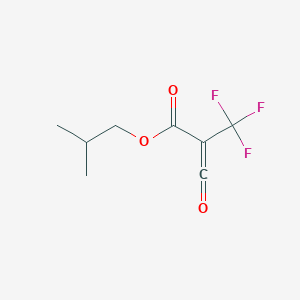
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
